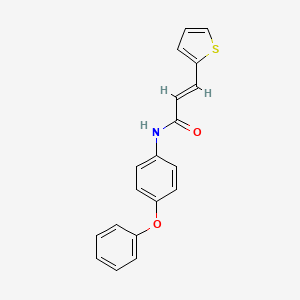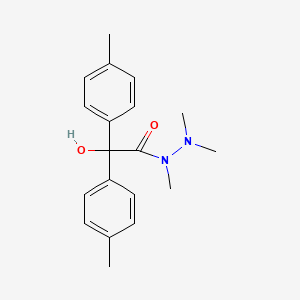
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide, also known as PPTAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. PPTAA has a unique chemical structure that makes it a promising candidate for research in drug development, material science, and other areas. In
作用機序
The mechanism of action of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neuronal cells.
実験室実験の利点と制限
One of the main advantages of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide is its unique chemical structure, which makes it a promising candidate for research in drug development and material science. This compound has also been shown to have low toxicity, which is an important factor in drug development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of this compound-based materials for use in organic electronic devices. Another area of interest is the investigation of this compound as a potential treatment for neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
合成法
The synthesis of N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound is the Suzuki coupling reaction, which involves the reaction between 4-bromoanisole and 2-thiophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 4-phenoxyphenyl-2-thiophenylboronic acid, which is then treated with acryloyl chloride to form this compound.
科学的研究の応用
N-(4-phenoxyphenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in drug development. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential use in material science, specifically in the development of organic electronic devices.
特性
IUPAC Name |
(E)-N-(4-phenoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(13-12-18-7-4-14-23-18)20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-14H,(H,20,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIGPXFNAOUWLS-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)

![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5779557.png)
![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-chlorophenol](/img/structure/B5779572.png)
![N-allyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779585.png)
![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)